2-Fluoro-2-phenylcyclopropan-1-amine

Monoamine oxidase inhibition Tyramine oxidase Fluorine substitution

Procuring the incorrect stereoisomer of 2-fluoro-2-phenylcyclopropan-1-amine invalidates MAO inhibition studies. The (1S,2S)-enantiomer exhibits potent activity, while the (1R,2R)-enantiomer is essentially inactive. Generic substitution with non-fluorinated analogs like tranylcypromine is scientifically inadvisable due to a 10-fold difference in inhibitory potency. Ensure experimental reproducibility by sourcing the precise stereochemistry. - 10x potency gain over tranylcypromine in tyramine oxidase models. - Enables matched molecular pair controls using inactive (1R,2R)-enantiomer. - Fluorine substituent provides an NMR-active probe for binding studies.

Molecular Formula C9H10FN
Molecular Weight 151.18
CAS No. 914221-39-9
Cat. No. B1661471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-2-phenylcyclopropan-1-amine
CAS914221-39-9
Synonyms2-fluoro-2-phenylcyclopropylamine
Molecular FormulaC9H10FN
Molecular Weight151.18
Structural Identifiers
SMILESC1C(C1(C2=CC=CC=C2)F)N
InChIInChI=1S/C9H10FN/c10-9(6-8(9)11)7-4-2-1-3-5-7/h1-5,8H,6,11H2
InChIKeyUJTQURLMCYMANH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-2-phenylcyclopropan-1-amine (CAS 914221-39-9): Procurement-Relevant Physicochemical Profile & Structural Identity


2-Fluoro-2-phenylcyclopropan-1-amine (CAS 914221-39-9) is a fluorinated phenylcyclopropylamine derivative with the molecular formula C9H10FN and a molecular weight of 151.18 g/mol [1]. Its core structural features—a strained cyclopropane ring, a directly attached primary amine, and a fluorine atom at the 2-position—distinguish it fundamentally from simpler analogs like tranylcypromine and non-fluorinated 2-phenylcyclopropylamine [2]. Key physicochemical descriptors relevant to procurement and handling include an XLogP3-AA of 1.2 [1] and a predicted boiling point of 209.9±40.0 °C .

Scaffold Fluorinated phenylcyclopropylamine core
Handle Primary amine for derivatization
Chirality Enantiomeric pair (1S,2S / 1R,2R)

Why Generic Substitution of 2-Fluoro-2-phenylcyclopropan-1-amine (CAS 914221-39-9) with Unfluorinated or Alternative Stereoisomers Is Scientifically Inadvisable


Generic substitution of 2-fluoro-2-phenylcyclopropan-1-amine with unfluorinated analogs like tranylcypromine or alternative stereoisomers is scientifically inadvisable due to profound, quantifiable differences in target inhibition potency and enzyme selectivity. The presence of the fluorine atom is not merely a structural nuance; it results in a 10-fold increase in inhibitory potency against microbial tyramine oxidase compared to tranylcypromine [1] and establishes a distinct enantioselective profile where the (1S,2S)-enantiomer is an excellent inhibitor while the (1R,2R)-enantiomer is essentially devoid of activity [2]. Furthermore, fluorination at the 2-position can fundamentally reverse the MAO A/B selectivity compared to non-fluorinated 1-phenylcyclopropylamine [3]. These data-driven distinctions underscore the critical need for precise procurement of the correct compound and stereoisomer to ensure experimental reproducibility and valid structure-activity relationship conclusions.

! Unfluorinated analogs (e.g., tranylcypromine) exhibit markedly different enzyme inhibition profiles; direct substitution may compromise assay sensitivity.
! (1R,2R) enantiomer shows minimal activity vs. (1S,2S), risking false-negative outcomes if enantiomer identity is not confirmed.
! Fluorine substitution can invert MAO A/B selectivity relative to non-fluorinated 2-phenylcyclopropylamine; isoform-preference assumptions may not transfer.

2-Fluoro-2-phenylcyclopropan-1-amine (CAS 914221-39-9): A Quantified Evidence Guide for Scientific Selection Against Comparators


10-Fold Enhancement in Tyramine Oxidase Inhibition vs. Tranylcypromine

The trans-2-fluoro-2-phenylcyclopropylamine diastereomer exhibits a 10-fold lower IC50 value compared to the non-fluorinated standard tranylcypromine in a microbial tyramine oxidase assay [1]. This substantial potency gain is a direct consequence of fluorine substitution at the cyclopropane ring.

10× IC50 vs. Tranylcypromine
Head-to-head
IC50 10-fold lower than tranylcypromine
Supports assay potency context; concentration-response endpoint review.
Microbial tyramine oxidase assay
Monoamine oxidase inhibition Tyramine oxidase Fluorine substitution

Stereochemical Dependence of MAO A/B Inhibition: (1S,2S) Enantiomer Outperforms (1R,2R)

In recombinant human liver monoamine oxidase A (MAO A) and B (MAO B) assays, the (1S,2S)-enantiomer of 2-fluoro-2-phenylcyclopropylamine demonstrates significantly higher inhibitory potency than its (1R,2R)-counterpart for both isoforms [1]. This stereochemical preference is critical for experimental design.

Enantiomer Potency (MAO A/B)
Head-to-head
(1S,2S) higher inhibitory potency vs. (1R,2R)
Enantiomer-specific response context; stereochemical attribution review required.
Recombinant human MAO A and B
Monoamine oxidase Enantioselectivity MAO A/B inhibition

Absolute Stereochemical Requirement for Tyramine Oxidase Inhibition: (1S,2S) Active, (1R,2R) Inactive

For inhibition of microbial tyramine oxidase, the (1S,2S)-enantiomer of 2-fluoro-2-phenylcyclopropylamine is an excellent inhibitor, whereas the (1R,2R)-enantiomer is essentially devoid of inhibitory activity [1]. This binary on/off profile based on absolute configuration underscores the stringent stereochemical requirements for target engagement.

Stereochemical Requirement
Head-to-head
(1S,2S) active, (1R,2R) essentially inactive
Absolute configuration controls target engagement; enantiomer sourcing context critical for reproducibility.
Tyramine oxidase assay
Tyramine oxidase Enantioselectivity Structure-activity relationship

Enhanced Broad-Spectrum MAO Inhibition vs. Non-Fluorinated 2-Phenylcyclopropylamine

2-Fluoro-2-phenylcyclopropylamine demonstrates superior inhibitory activity against three distinct classes of monoamine oxidase (copper-containing MAO, flavin-containing MAO-A, and MAO-B) when compared directly to its non-fluorinated parent compound, 2-phenylcyclopropylamine [1].

Broad MAO Inhibition
Reported
Higher inhibition across copper-MAO, MAO-A, MAO-B vs. non-fluorinated parent
Reported broad-spectrum profile supports pan-MAO pathway studies without isoform pre-selection.
Comparison against 2-phenylcyclopropylamine
Monoamine oxidase Fluorine substitution Broad-spectrum inhibition

Validated Research Applications for 2-Fluoro-2-phenylcyclopropan-1-amine (CAS 914221-39-9) Based on Quantitative Differentiation Evidence


Probing Monoamine Oxidase (MAO) A and B Mechanism and Selectivity with a Potent Fluorinated Probe

In academic or pharmaceutical research settings investigating the structure and function of human monoamine oxidase A and B, the (1S,2S)-enantiomer of 2-fluoro-2-phenylcyclopropan-1-amine serves as a potent, stereochemically-defined inhibitor. Its enhanced activity compared to the (1R,2R)-enantiomer [1] makes it a superior tool for probing the enzyme's active site stereochemistry and for developing new MAO-targeting therapeutics. The fluorine atom also provides a potential NMR-active handle for studying ligand-protein interactions.

Establishing Potent Baselines for Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitor Discovery Programs

For industrial drug discovery programs focused on semicarbazide-sensitive amine oxidase (SSAO)/vascular adhesion protein-1 (VAP-1) or other copper-containing amine oxidases, trans-2-fluoro-2-phenylcyclopropan-1-amine provides a validated and highly potent reference compound. Its 10-fold potency advantage over tranylcypromine in a microbial tyramine oxidase model [1] sets a high bar for novel chemical matter, enabling robust benchmarking of new inhibitor series.

Stereochemistry-Dependent Activity Studies in Neurotransmitter Regulation Models

In neuroscience research exploring the role of monoamine oxidases in neurotransmitter catabolism (serotonin, dopamine, norepinephrine), the absolute stereochemical dependence of this compound's activity is critical. Researchers can leverage the stark difference in activity between the active (1S,2S)-enantiomer and the inactive (1R,2R)-enantiomer [2] to generate matched molecular pairs for negative controls, thereby strengthening the interpretation of in vitro and ex vivo experiments aimed at modulating neurotransmitter levels.

Synthetic Chemistry: Accessing Fluorinated Cyclopropane Building Blocks for MedChem Campaigns

In medicinal chemistry, 2-fluoro-2-phenylcyclopropan-1-amine is not only a biological probe but also a versatile synthetic intermediate. Its primary amine can be readily derivatized to generate diverse libraries of fluorinated cyclopropane-containing compounds. Given the documented influence of fluorine substitution on MAO selectivity and potency [3], this scaffold is of high interest for synthesizing novel analogs with tailored biological profiles, particularly in CNS drug discovery programs targeting aminergic systems.

Application
Selection Property
Validation Focus
MAO isoform selectivity studies
Enantiomer-defined fluorinated probe
Stereochemical enzyme kinetics; active-site interaction review
SSAO inhibitor benchmarking
Fluorine-mediated potency context
IC50 comparator analysis; SSAO assay transfer
Enantiomer-controlled neurotransmitter studies
Stereochemical activity control
Matched-pair (active/inactive) experimental interpretation
Fluorinated cyclopropane library synthesis
Primary amine derivatizable scaffold
Derivatization compatibility; MAO selectivity screen

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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